(3-Methyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine
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Overview
Description
(3-Methyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine is a heterocyclic compound that contains both an oxadiazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable precursor such as a hydrazide with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. The pyridine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxadiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Methyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe or ligand to study biological processes and interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays and drug discovery.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the creation of advanced materials.
Mechanism of Action
The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Methyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine include other oxadiazole derivatives and pyridine-containing compounds. Examples include:
- (3-Methyl-1,2,4-oxadiazol-5-yl)(pyridin-2-yl)methanamine
- (3-Methyl-1,2,4-oxadiazol-5-yl)(pyridin-4-yl)methanamine
- (3-Methyl-1,2,4-oxadiazol-5-yl)(quinolin-3-yl)methanamine
Uniqueness
The uniqueness of this compound lies in its specific combination of the oxadiazole and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets and the potential for diverse chemical transformations.
Properties
Molecular Formula |
C9H10N4O |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
(3-methyl-1,2,4-oxadiazol-5-yl)-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C9H10N4O/c1-6-12-9(14-13-6)8(10)7-3-2-4-11-5-7/h2-5,8H,10H2,1H3 |
InChI Key |
YHADKCCJMGKHPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C(C2=CN=CC=C2)N |
Origin of Product |
United States |
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